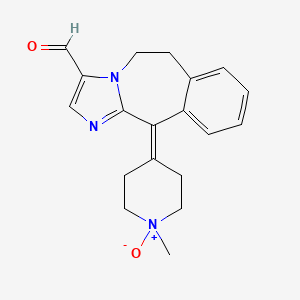

Alcaftadine N-Oxide

Vue d'ensemble

Description

Alcaftadine N-Oxide is a derivative of Alcaftadine, which is an antihistamine used primarily for the prevention of itching associated with allergic conjunctivitis2,1-bbenzazepine-3-carboxaldehyde . This compound is of interest due to its potential pharmacological properties and its role in the study of histamine receptor antagonists.

Méthodes De Préparation

The synthesis of Alcaftadine N-Oxide typically involves the oxidation of Alcaftadine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound.

Industrial production methods for this compound would likely involve similar oxidation processes but on a larger scale, with optimizations for yield and purity. These methods would also include steps for the purification and isolation of the final product, such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Chemical Reactions of Alcaftadine N-Oxide

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. The specific products formed depend on the reagents used and the reaction conditions.

- Oxidation Further oxidation can lead to the formation of other oxidized derivatives.

- Reduction Reduction reactions can convert the N-oxide back to the parent Alcaftadine.

- Substitution The N-oxide group can participate in nucleophilic substitution reactions, potentially leading to various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

This compound demonstrates stability under neutral conditions, but it can degrade under acidic or oxidative conditions.

Preparation of this compound

The synthesis of this compound typically involves the oxidation of Alcaftadine, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group. Industrial production methods involve similar oxidation processes scaled for higher yield and purity, including purification and isolation steps like recrystallization or chromatography.

Role of N-Oxidation in Similar Compounds

The incorporation of an N-oxide functionality can affect the electronic band gap through an increase of the highest occupied molecular orbital (HOMO) and a lowering of the lowest unoccupied molecular orbital (LUMO) . In bithiazole-containing materials, N-oxidation results in strong intramolecular S–O chalcogen bonding interactions, contributing to the rigidification of the conjugated system . Computational analysis has indicated that this N-oxide chalcogen bonding interaction is significantly stronger than other chalcogen bonding interactions commonly exploited in conjugated materials .

Alcaftadine Preparation

Alcaftadine can be prepared by reacting an acid addition salt of a specific formula with formaldehyde and then oxidizing the resulting compound . The acid addition salt is formed with a dicarboxylic acid such as fumaric, maleic, succinic, or tartaric acid . This process can convert the acid addition salt directly to the compound without needing ethyl carboxylate protection, saving reaction steps, increasing yield, and reducing the reaction time for introducing the hydroxymethyl group .

Applications De Recherche Scientifique

Chemistry

- Model Compound Studies: Alcaftadine N-Oxide serves as a model compound to investigate the reactivity and stability of N-oxide functional groups in different chemical environments. This research can lead to insights into the development of new compounds with enhanced properties.

Biology

- Histamine Receptor Interactions: Researchers explore the interactions between this compound and histamine receptors to gain a deeper understanding of its antihistaminic properties. These studies are essential for elucidating the biochemical pathways involved in allergic reactions.

Medicine

- Therapeutic Efficacy: Clinical trials have demonstrated that this compound is effective in preventing ocular itching associated with allergic conjunctivitis. A notable study showed significant reductions in ocular itching and conjunctival redness compared to placebo treatments .

- Safety Profile: The compound exhibits a favorable safety profile with minimal systemic absorption when applied topically, making it a suitable candidate for treating ocular allergies .

Industry

- Pharmaceutical Development: this compound is utilized in the formulation of new pharmaceuticals aimed at treating allergic conditions. Its characteristics are studied for potential applications in drug metabolism and pharmacokinetics, contributing to the development of more effective therapeutic agents .

Clinical Efficacy

A pivotal Phase III clinical study evaluated alcaftadine 0.25% ophthalmic solution's effectiveness against vehicle control using a conjunctival allergen challenge model. The results indicated:

- Onset of Action: Significant relief from ocular itching was observed within 3 minutes post-administration.

- Duration of Action: Effects lasted for at least 16 hours, demonstrating its long-term efficacy in managing allergic symptoms .

Pharmacokinetics

Studies have shown that following topical administration, this compound rapidly enters systemic circulation, which is critical for understanding its pharmacokinetic profile and optimizing dosing regimens for patients with allergic conjunctivitis .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a model compound for studying N-oxide functional groups |

| Biology | Investigated for interactions with histamine receptors |

| Medicine | Effective in reducing ocular itching; favorable safety profile |

| Industry | Important for pharmaceutical development and drug metabolism studies |

Mécanisme D'action

The mechanism of action of Alcaftadine N-Oxide involves its role as a histamine receptor antagonist. It binds to histamine receptors, particularly the H1 receptor, and inhibits the release of histamine from mast cells. This action helps to prevent the symptoms of allergic reactions, such as itching and inflammation. The molecular targets include histamine receptors on immune cells, and the pathways involved include the inhibition of histamine-mediated signaling and the stabilization of mast cells .

Comparaison Avec Des Composés Similaires

Alcaftadine N-Oxide can be compared with other histamine receptor antagonists, such as:

Olopatadine: Another antihistamine used for allergic conjunctivitis, which also stabilizes mast cells but has a different chemical structure.

Ketotifen: An antihistamine with both H1 receptor antagonist and mast cell stabilizing properties, used for similar indications.

Pheniramine: A first-generation antihistamine with sedative effects, used for a broader range of allergic conditions.

This compound is unique in its specific N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to these other compounds .

Activité Biologique

Alcaftadine N-Oxide, a derivative of alcaftadine, is primarily recognized for its role as an antihistamine, particularly in the treatment of allergic conjunctivitis. This compound exhibits significant biological activity through its interaction with histamine receptors, particularly the H1 receptor. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Histamine Receptor Interaction

This compound functions as an antagonist to the H1 histamine receptor. By binding to this receptor, it inhibits the release of histamine from mast cells, thereby mitigating allergic reactions such as itching and inflammation associated with allergic conjunctivitis . The compound also shows lower affinity for H2 and H4 receptors, which may contribute to its pharmacological profile.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the histamine signaling pathway . By blocking histamine's action, it disrupts the cascade of events that lead to allergic symptoms. The inhibition of eosinophil chemotaxis and mast cell stabilization further supports its anti-inflammatory properties .

Pharmacokinetics

This compound is administered topically as an ophthalmic solution. Following administration, it rapidly enters systemic circulation. Key pharmacokinetic parameters include:

- Cmax (Maximum Concentration) : Approximately 60 pg/mL within 15 minutes post-administration.

- Tmax (Time to Reach Cmax) : Occurs around 15 minutes after dosing.

- Elimination : Plasma concentrations fall below detectable levels (10 pg/mL) within 3 hours after dosing .

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

- Histamine Release Inhibition : Research indicates that this compound effectively inhibits histamine release from mast cells, demonstrating a clear mechanism for its antihistaminic effects .

- Eosinophil Recruitment : The compound has been shown to reduce eosinophil recruitment in models of allergic inflammation, suggesting a broader anti-inflammatory effect beyond mere histamine antagonism .

In Vivo Studies

In vivo assessments have further elucidated the compound's efficacy:

- Clinical Trials : Phase I clinical trials demonstrated that this compound is well tolerated in various concentrations (0.05%-0.5%) and formulations. Subjects reported minimal discomfort upon administration .

- Ocular Allergy Treatment : this compound has been shown to significantly alleviate symptoms of ocular allergies, including redness and swelling, providing a therapeutic option with minimal systemic absorption .

Case Studies

A review of clinical applications highlights the effectiveness of this compound in treating allergic conjunctivitis:

- Study on Efficacy : In a randomized controlled trial involving patients with allergic conjunctivitis, those treated with this compound reported significant improvement in symptoms compared to placebo groups . The compound's rapid onset and prolonged action make it suitable for daily use.

This compound demonstrates stability under neutral conditions but is susceptible to degradation under acidic or oxidative environments. Its chemical properties allow it to undergo various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can lead to additional oxidized derivatives. |

| Reduction | Can revert back to parent Alcaftadine under reducing conditions. |

| Substitution | The N-oxide group can participate in nucleophilic substitution reactions. |

Propriétés

IUPAC Name |

11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRSVNIJHMDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952649-75-1 | |

| Record name | Alcaftadine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALCAFTADINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.